An In-depth Technical Guide to 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-[2-(2-Propynyloxy)ethyl]piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, characterization, and prospective applications.
Compound Profile and Significance
Chemical Identity:
Structural Formula:
Molecular Structure:
The structure of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride incorporates two key pharmacologically relevant motifs: the piperidine ring and a terminal alkyne (propargyl group).
-
Piperidine Scaffold: The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids.[3][4] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively interact with biological targets.[5] The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic properties.[4]
-
Propargyl Group: The terminal alkyne is a versatile functional group in medicinal chemistry. It can serve as a "warhead" for covalent inhibitors, particularly for certain enzymes. More commonly, it is employed as a chemical handle for bioconjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]
The combination of these two moieties makes 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride a valuable building block for the synthesis of complex molecular architectures and for creating focused compound libraries for drug screening.
Synthesis and Purification
The synthesis of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be efficiently achieved via a two-step process starting from the commercially available 2-pyridineethanol. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride.
Step 1: Reduction of 2-Pyridineethanol to 2-Piperidineethanol
The initial step involves the catalytic hydrogenation of the pyridine ring of 2-pyridineethanol to yield 2-piperidineethanol.
-
Protocol:
-
In a high-pressure reactor, dissolve 2-pyridineethanol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a noble metal catalyst, for example, 5% ruthenium on carbon (Ru/C). Ruthenium is often preferred for its efficacy in hydrogenating pyridine rings.
-
Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
After cooling and venting the reactor, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2-piperidineethanol, which can be purified by vacuum distillation.
-
-
Causality: The use of a heterogeneous catalyst like Ru/C allows for straightforward removal by filtration. The high pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and achieve complete reduction to the piperidine.
Step 2: Propargylation of 2-Piperidineethanol
The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 2-piperidineethanol is alkylated with propargyl bromide.
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-piperidineethanol in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath (0 °C).
-
Add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed as the alkoxide is formed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes after the gas evolution ceases.
-
Add propargyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the alcohol without competing in the subsequent alkylation. Anhydrous and inert conditions are necessary to prevent quenching of the base and the reactive alkoxide intermediate.
Step 3: Hydrochloride Salt Formation
The final step involves the conversion of the free base to its hydrochloride salt.
-
Protocol:
-
Dissolve the purified 2-[2-(2-propynyloxy)ethyl]piperidine in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in diethyl ether (commercially available) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Causality: Salt formation is a standard procedure to convert liquid or oily amines into stable, crystalline solids that are easier to handle and store.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride, with some values predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO | Calculated |
| Molecular Weight | 203.71 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in water, methanol | Predicted |
| Predicted logP | 1.8 | ChemDraw |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Spectroscopic Characterization:
The structure of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Alkyne Proton (-C≡CH): A characteristic triplet around δ 2.4-2.8 ppm.
-
Propargyl Methylene (-O-CH₂-C≡): A doublet around δ 4.1-4.3 ppm.
-
Piperidine and Ethyl Protons: A complex series of multiplets in the δ 1.5-3.6 ppm region. The protons adjacent to the nitrogen will be deshielded.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Alkyne Carbons (-C≡CH): Two distinct signals in the δ 70-85 ppm range.
-
Propargyl Methylene (-O-CH₂-C≡): A signal around δ 58-62 ppm.
-
Ethyl and Piperidine Carbons: Signals in the aliphatic region (δ 20-70 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Alkyne C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
Alkyne C≡C Stretch: A weaker, sharp peak around 2100-2150 cm⁻¹.
-
N-H Stretch (as ammonium salt): A broad band in the 2400-3200 cm⁻¹ region.
-
C-O Ether Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI+): The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 168.14.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride make it a highly attractive building block for various applications in drug discovery.
Caption: Potential applications of the title compound in drug discovery.
-
Click Chemistry and Bioconjugation: The terminal alkyne is primed for participation in CuAAC reactions. This allows for the straightforward ligation of the piperidine-containing fragment to molecules bearing an azide group. This is particularly relevant in the synthesis of:
-
PROTACs (Proteolysis Targeting Chimeras): The compound can be used as a building block for the synthesis of linkers that connect a target-binding ligand to an E3 ligase-recruiting ligand.
-
Activity-Based Probes: It can be incorporated into probes designed to covalently label and identify specific protein targets.
-
Drug Conjugates: The piperidine moiety can be linked to other pharmacophores, peptides, or antibodies to create novel therapeutic entities.
-
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD screening campaigns. The piperidine provides a vector for growth into protein binding pockets, while the alkyne can be used for subsequent elaboration of hits.
-
Lead Optimization: In a lead optimization program, the propargyl group can be introduced to explore specific interactions within a binding site or to serve as a metabolic blocker. The piperidine ring offers multiple points for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any research chemical for which comprehensive toxicological data is not available, 2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
The safety profile should be assumed to be similar to other piperidine derivatives, some of which can be corrosive, toxic, or irritant.
Conclusion
2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride is a promising and versatile chemical intermediate for advanced applications in drug discovery and medicinal chemistry. Its synthesis from readily available starting materials is straightforward. The presence of both a piperidine scaffold and a terminal alkyne provides a rich platform for the development of novel therapeutics, probes, and bioconjugates. While comprehensive data on this specific molecule is sparse, its structural components suggest a high potential for utility in the hands of creative and experienced researchers.
References
-
PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved February 14, 2026, from [Link]
-
2a biotech. (n.d.). 2-(2-(PROP-2-YN-1-YLOXY)ETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved February 14, 2026, from [Link]
-
Brenna, D., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(15), 2816. [Link]
-
Pinter, A., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 63(3), 1234-1254. [Link]
-
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4945. [Link]
-
D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-101. [Link]
-
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Feasibility Analysis of 2-Piperidinoethyl Chloride Hydrochloride from Manufacturer. Retrieved February 14, 2026, from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
Tatum, L. A., et al. (2010). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. The Journal of Organic Chemistry, 75(15), 5323-5326. [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600293. [Link]
- CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride. (1987).
-
Ang, H. T., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23365-23385. [Link]
-
s d fine-chem limited. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Retrieved February 14, 2026, from [Link]
